6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione
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Overview
Description
6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anthelmintic activities, making it a candidate for drug development.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione involves its interaction with biological targets such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes . Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazine thiazolo(2,3-b)quinazoline .
- 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one .
Uniqueness
6,7,8,9-Tetrahydro-2-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazoline-5-thione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both thiadiazole and quinazoline rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
160893-93-6 |
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Molecular Formula |
C15H13N3S2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-phenyl-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazoline-5-thione |
InChI |
InChI=1S/C15H13N3S2/c19-14-11-8-4-5-9-12(11)16-15-18(14)17-13(20-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
GVQWMNRZOFRYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N3C(=N2)SC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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